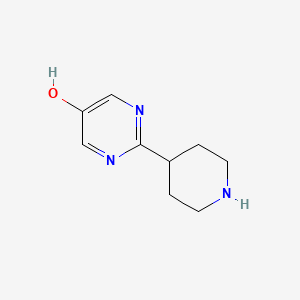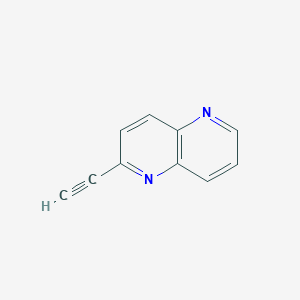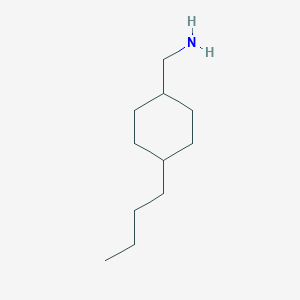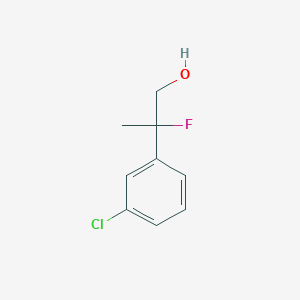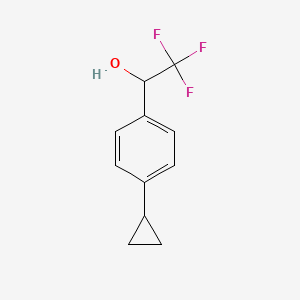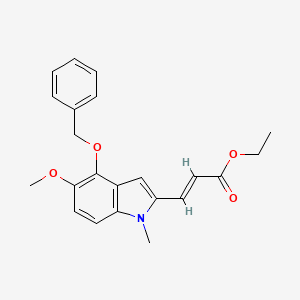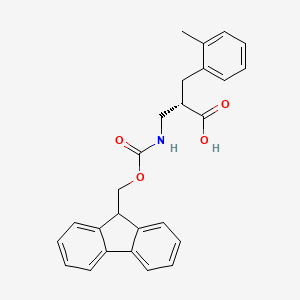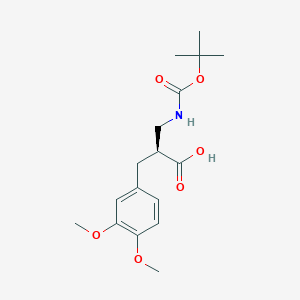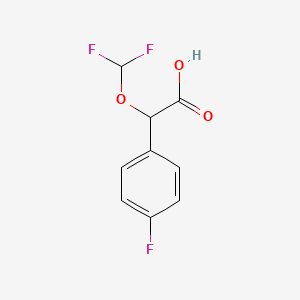
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is an organic compound that features both difluoromethoxy and fluorophenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms via halogenation reactions.
Methoxylation: Introduction of the methoxy group, followed by fluorination to achieve the difluoromethoxy group.
Coupling Reactions: Use of coupling reactions to attach the fluorophenyl group to the acetic acid backbone.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include:
Catalytic Processes: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Techniques to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methoxy)-2-(4-fluorophenyl)acetic acid: Lacks the difluoromethoxy group.
2-(Difluoromethoxy)-2-phenylacetic acid: Lacks the fluorine on the phenyl ring.
2-(Difluoromethoxy)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C9H7F3O3 |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-5(2-4-6)7(8(13)14)15-9(11)12/h1-4,7,9H,(H,13,14) |
InChI-Schlüssel |
GVAMHRTXVXJBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)O)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)

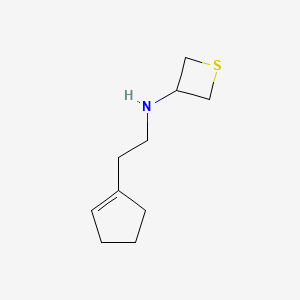
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
